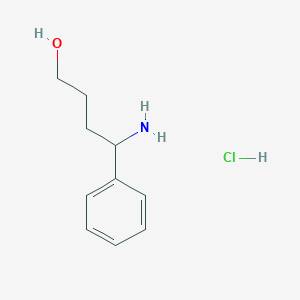
4-Amino-4-phenylbutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-phenylbutan-1-ol hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a chiral building block used in various chemical syntheses and research applications. The compound is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group attached to a butane backbone, making it a versatile intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-phenylbutan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetaldehyde and acetaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound.
Hydrogenation and Reduction: The intermediate is then subjected to hydrogenation and reduction to yield 4-phenylbutanol.
Amination: The 4-phenylbutanol is further aminated to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: 2-phenyltetrahydrofuran.
Reduction: Various primary and secondary amines.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
4-Amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and the preparation of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction .
Comparison with Similar Compounds
4-Phenylbutanol: A precursor in the synthesis of 4-Amino-4-phenylbutan-1-ol hydrochloride.
4-Phenylbutylamine: Shares a similar butan-1-amine structure but lacks the hydroxyl group.
2-Phenyltetrahydrofuran: A product of the oxidation of 4-Phenylbutanol.
Uniqueness: this compound is unique due to its combination of amino, phenyl, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
4-amino-4-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H |
InChI Key |
GRDXYWYYIPOBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


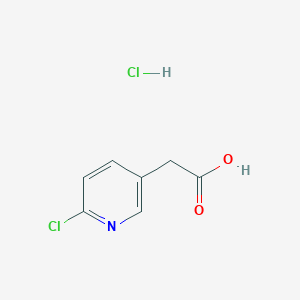
![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)
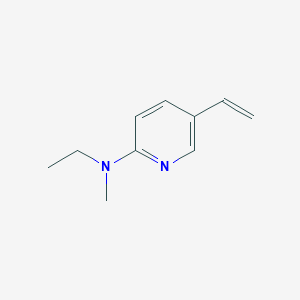
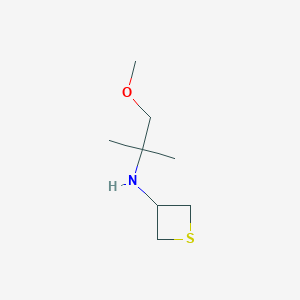
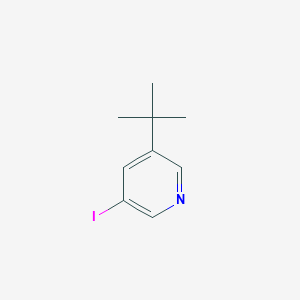
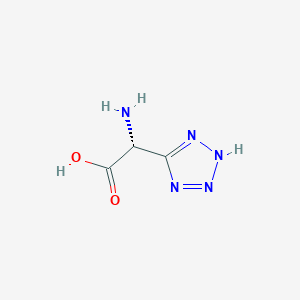
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
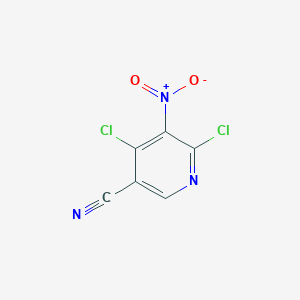
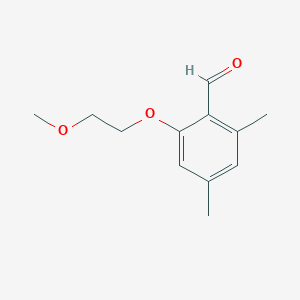
![3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid](/img/structure/B13006768.png)
![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
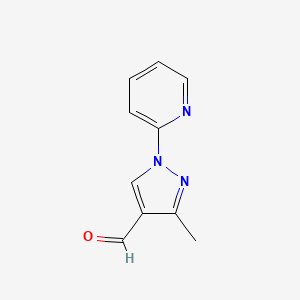
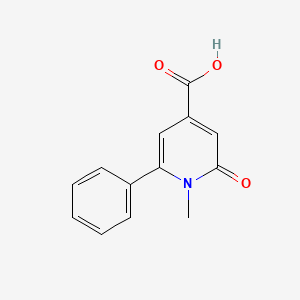
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
